1,4-Diazepane-1-carbaldehyde

Description

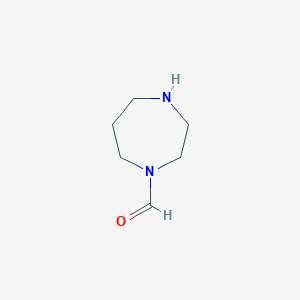

Structure

3D Structure

Properties

IUPAC Name |

1,4-diazepane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c9-6-8-4-1-2-7-3-5-8/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNVQNMOFQXXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426516 | |

| Record name | 1,4-diazepane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29053-62-1 | |

| Record name | 1,4-diazepane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Diazepane-1-carbaldehyde (CAS: 29053-62-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

1,4-Diazepane-1-carbaldehyde, also known as 1-formylhomopiperazine, is a seven-membered heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.[1] With the CAS number 29053-62-1 and a molecular formula of C₆H₁₂N₂O, this molecule serves as a pivotal building block for the synthesis of a wide array of pharmacologically active agents.[1] The structural uniqueness of the 1,4-diazepane ring, a mid-sized nitrogen-containing heterocycle, combined with the reactive versatility of the formyl group, makes it a valuable precursor in the development of novel ligands and potential drug candidates targeting various biological systems.[1] The diazepane scaffold is known to impart specific conformational and binding properties that are advantageous in drug design.[1]

Physicochemical and Safety Profile

A clear understanding of the compound's properties and handling requirements is paramount for its effective and safe utilization in a research setting.

| Property | Value | Source |

| CAS Number | 29053-62-1 | [1][2] |

| Molecular Formula | C₆H₁₂N₂O | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 1-Formylhomopiperazine, N-Formylhomopiperazine | [3] |

| Boiling Point | 105 °C at 0.6 mm Hg | [3] |

| Density | 1.087 g/cm³ (Predicted) | [3] |

Safety and Handling: this compound is classified as a hazardous substance. It is associated with the GHS hazard statement H314, indicating that it causes severe skin burns and eye damage.[1][2] Therefore, stringent safety protocols must be followed during its handling. This includes the use of appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat. All manipulations should be conducted in a well-ventilated fume hood. For storage, the compound should be kept in a tightly sealed container in a dry, dark place, ideally at temperatures between 2-8°C.[1]

Synthesis Methodologies

The synthesis of this compound involves the formation of the core diazepane ring followed by N-formylation. While several strategies exist for the construction of the 1,4-diazepane skeleton, a common and direct approach for the final formylation step involves the reaction of the parent heterocycle, 1,4-diazepane (homopiperazine), with a suitable formylating agent.

Protocol: N-Formylation of 1,4-Diazepane

This protocol describes a plausible and widely utilized method for the formylation of secondary amines, adapted for the synthesis of the title compound. The reaction of 1,4-diazepane with an excess of a mild formylating agent like ethyl formate provides the mono-formylated product with good selectivity, as the second nitrogen is deactivated by the electron-withdrawing effect of the newly introduced formyl group.

Reaction Scheme:

Sources

Introduction: A Versatile Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Molecular Structure of 1,4-Diazepane-1-carbaldehyde

This compound (CAS No. 29053-62-1) is a heterocyclic organic compound featuring a seven-membered 1,4-diazepane ring functionalized with a formyl group at the N-1 position.[1][2] This molecule has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and pharmaceutical development. Its structural framework serves as a valuable precursor and building block for the synthesis of more complex molecules with potential pharmacological activity.[1] The diazepine core is a "privileged scaffold," meaning it is a structural motif that can bind to a variety of biological targets, leading to the development of therapeutic agents for a wide range of human diseases, including cancer and inflammation.[3] The presence of a reactive carbaldehyde group and a secondary amine provides two distinct points for synthetic modification, making it a highly versatile intermediate for creating diverse chemical libraries.[1]

This guide provides a detailed examination of the molecular structure of this compound, grounded in spectroscopic analysis and an understanding of its synthesis and reactivity. It is intended for researchers and drug development professionals who require a deep, technical understanding of this important chemical entity.

Section 1: Core Molecular Structure and Conformation

The fundamental identity of this compound is defined by its constituent atoms and their connectivity. Its molecular formula is C₆H₁₂N₂O, corresponding to a molecular weight of approximately 128.17 g/mol .[1][2]

| Property | Value | Source |

| CAS Number | 29053-62-1 | [2] |

| Molecular Formula | C₆H₁₂N₂O | [2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Topological Polar Surface Area | 32.3 Ų | [2] |

Structural Representation

The molecule consists of a saturated seven-membered ring containing two nitrogen atoms at positions 1 and 4 (a homopiperazine or 1,4-diazepane ring). A formyl group (-CHO) is attached to the nitrogen atom at the 1-position.

Caption: 2D structure of this compound with atom numbering.

Conformational Analysis

Unlike rigid aromatic systems, the seven-membered diazepane ring is highly flexible. It can adopt several low-energy conformations, such as twisted-chair and boat forms. The specific preferred conformation is influenced by factors like solvent and the steric and electronic nature of substituents. This conformational flexibility is a key feature of diazepine-based compounds and is often crucial for their ability to bind effectively to diverse biological targets.[3] A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be the definitive method to determine the precise three-dimensional structure and preferred conformation in solution by identifying protons that are close in space.[1]

Section 2: Spectroscopic Characterization

The molecular structure is elucidated and confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms. The electron-withdrawing nature of the formyl group and the nitrogen atoms will cause adjacent protons to be "deshielded," shifting their signals downfield.

-

Aldehyde Proton (-CHO): A distinct singlet is expected in the 8.0-10.0 ppm range, which is highly characteristic of an aldehyde.

-

Ring Protons (-CH₂-): The methylene protons on the diazepane ring will appear as complex multiplets between approximately 2.5 and 3.8 ppm. The protons adjacent to the N-1 formyl group will likely be the most downfield, while those adjacent to the N-4 secondary amine will be slightly more upfield.

-

Amine Proton (N-H): A broad singlet corresponding to the N-H proton at the 4-position would be observed, the chemical shift of which is highly dependent on solvent and concentration.

-

-

¹³C NMR Spectroscopy: This provides information on the carbon skeleton.

-

Carbonyl Carbon (-CHO): A signal in the highly downfield region of 160-170 ppm is expected for the aldehyde carbon.

-

Ring Carbons (-CH₂-): The five methylene carbons of the ring would appear in the aliphatic region, typically between 40 and 60 ppm.

-

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| ~8.1 | (s, 1H, -CHO) |

| ~3.5-3.7 | (m, 4H, -NCH₂-) |

| ~2.7-3.0 | (m, 4H, -NCH₂-) |

| ~1.8-2.0 | (m, 2H, -CCH₂C-) |

| Variable | (br s, 1H, -NH) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[1]

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1670-1740 cm⁻¹.[4][5] For N-formyl groups, this band is typically found around 1670-1640 cm⁻¹.[4]

-

C-H Stretch (Aldehyde): Two weak but characteristic bands are often observed around 2750 cm⁻¹ and 2850 cm⁻¹, corresponding to the C-H bond of the aldehyde group.[5][6]

-

N-H Stretch (Secondary Amine): A moderate, somewhat broad absorption between 3300-3500 cm⁻¹ would indicate the presence of the N-H bond.

-

C-H Stretch (Aliphatic): Strong absorptions between 2850-3000 cm⁻¹ are characteristic of the C-H bonds in the methylene groups of the ring.[5][6]

| Key Predicted IR Absorptions | |

| Frequency (cm⁻¹) | Functional Group Assignment |

| 3300-3500 | N-H Stretch (Secondary Amine) |

| 2850-3000 | C-H Stretch (Aliphatic CH₂) |

| ~2850 & ~2750 | C-H Stretch (Aldehyde) |

| 1640-1670 | C=O Stretch (Amide/Aldehyde) |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues based on fragmentation patterns.[1]

-

Molecular Ion Peak (M⁺): The molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 128, corresponding to the molecular formula C₆H₁₂N₂O.[1]

-

Key Fragmentation Patterns: Common fragmentation pathways would include:

| Predicted Key Mass Spectrum Fragments | |

| m/z | Possible Fragment Identity |

| 128 | [C₆H₁₂N₂O]⁺ (Molecular Ion) |

| 99 | [C₅H₁₁N₂]⁺ (Loss of -CHO) |

| 85 | [C₄H₉N₂]⁺ |

| 70 | [C₄H₈N]⁺ |

| 57 | [C₃H₇N]⁺ |

Section 3: Synthesis and Reactivity

The structure of this compound dictates its synthesis and chemical behavior. Understanding these aspects provides a complete picture of the molecule.

Synthetic Strategies

The construction of the 1,4-diazepane ring system can be achieved through various methods, with cyclization reactions being a cornerstone.[1] A common strategy involves the reaction of a diamine with a suitable bifunctional electrophile.[1] For the title compound, a direct formylation of commercially available 1,4-diazepane (homopiperazine) is a plausible and efficient route.

Caption: A general workflow for the synthesis of this compound.

Key Sites of Reactivity

The molecule possesses two primary sites for further chemical modification, making it a valuable synthetic intermediate.[1]

Caption: Key reactivity sites on the this compound molecule.

-

The Aldehyde Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This allows for a range of transformations:

-

Reductive Amination: Reaction with a primary or secondary amine followed by reduction (e.g., with NaBH₃CN) to form a new C-N bond, elongating the molecule. This is a cornerstone reaction in medicinal chemistry for building libraries of compounds.[1]

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (1,4-diazepane-1-carboxylic acid) using standard oxidizing agents.[1]

-

Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds can form secondary alcohols.

-

-

The N-4 Secondary Amine: The lone pair of electrons on the nitrogen at the 4-position makes it nucleophilic.[1]

-

N-Alkylation: Reaction with alkyl halides in the presence of a base to introduce various alkyl or arylalkyl groups.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides, introducing new functional groups and modifying the electronic properties of the ring.

-

Conclusion

This compound is more than a simple chemical; it is a carefully designed molecular tool. Its structure, characterized by a flexible seven-membered diazepine core and two strategically positioned, reactive functional groups, makes it an exceptionally valuable intermediate in discovery chemistry. A thorough understanding of its three-dimensional conformation and spectroscopic signatures—as detailed in this guide—is essential for any scientist aiming to leverage its synthetic potential. This knowledge enables the rational design and efficient synthesis of novel, complex molecules, paving the way for the development of next-generation therapeutics.

References

-

TSI Journals. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C6H12N2O | CID 7006656. Retrieved from [Link]

-

Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

-

PubMed. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

-

MDPI. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

PMC. (n.d.). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). This compound | CAS 29053-62-1. Retrieved from [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058. Retrieved from [Link]

-

PMC. (2021, February 1). Benzodiazepines: Their Use either as Essential Medicines or as Toxics Substances. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (n.d.). 1,4-diazepane-1-carboxamide (C6H13N3O). Retrieved from [Link]

-

PubChem. (n.d.). Hexahydro-1,4-diazepine | C5H12N2 | CID 68163. Retrieved from [Link]

-

PubMed. (n.d.). The impact of diazepam's discovery on the treatment and understanding of status epilepticus. Retrieved from [Link]

-

PubMed. (1995, August). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. Retrieved from [Link]

-

PMC. (n.d.). Classics in Chemical Neuroscience: Diazepam (Valium). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). Diazepam | C16H13ClN2O | CID 3016. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H12N2O | CID 7006656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eng.uc.edu [eng.uc.edu]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthesis of 1,4-Diazepane-1-carbaldehyde: Pathways, Mechanisms, and Protocols

An In-depth Technical Guide

Abstract

1,4-Diazepane-1-carbaldehyde (CAS No. 29053-62-1) is a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. Its structure, featuring a seven-membered diazepane ring with a reactive formyl group, serves as a versatile scaffold for the synthesis of complex, pharmacologically active molecules.[1] The formyl moiety acts as a crucial synthetic handle for subsequent modifications, such as reductive amination and nucleophilic additions, enabling the exploration of novel chemical entities for various biological targets.[1] This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this compound, with a core focus on the N-formylation of the 1,4-diazepane (homopiperazine) precursor. We will dissect and compare various formylation methodologies, from classic acid-based reactions to modern catalytic systems, evaluating them based on mechanism, efficiency, safety, and environmental impact. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for practical application.

Strategic Overview: Constructing the Target Molecule

The synthesis of this compound can be approached from two primary strategic directions:

-

Pathway A (Post-Cyclization Formylation): This is the most common and direct route. It involves the initial synthesis of the core 1,4-diazepane ring, followed by the selective formylation of one of the secondary amine nitrogens. This approach is generally preferred due to the commercial availability of 1,4-diazepane and the plethora of established N-formylation techniques.

-

Pathway B (Pre-Cyclization Formylation): This strategy involves formylating a linear diamine precursor before executing the ring-closing cyclization step. This often requires complex protecting group chemistry to achieve selective formylation and can be less atom-economical.

This guide will concentrate on Pathway A, as it represents the most practical and widely adopted methodology in both academic and industrial settings.

Caption: Fig. 1: High-level overview of the two primary synthetic strategies.

Synthesis of the 1,4-Diazepane Core

The foundation of the target molecule is the seven-membered 1,4-diazepane ring. While commercially available, understanding its synthesis is crucial for developing novel derivatives.

2.1. Classical Condensation and Cyclization

The traditional and robust method for forming the diazepane ring involves the condensation of a diamine with a bifunctional electrophile.[1] For instance, the reaction between an N-substituted ethylenediamine and a 1,3-dihalopropane derivative effectively constructs the heterocyclic core. Another established route begins with dehydroacetic acid, which, upon reaction with aromatic aldehydes and subsequent treatment with ethylenediamine, yields substituted 1,4-diazepines.[1][2]

2.2. Modern Catalytic Approaches: Hydrogen Borrowing

In alignment with green chemistry principles, "hydrogen borrowing" catalysis offers an efficient and environmentally benign alternative. This methodology utilizes a ruthenium catalyst to facilitate the coupling of diamines with diols.[3] The diol is transiently oxidized to a dialdehyde, which undergoes condensation with the diamine, followed by reduction of the resulting diimine in the same catalytic cycle. This process avoids the use of stoichiometric activating and reducing agents, producing water as the only byproduct.

N-Formylation of 1,4-Diazepane: A Comparative Analysis

Once the 1,4-diazepane core is obtained, the critical step is the introduction of the formyl group. The choice of formylating agent and reaction conditions significantly impacts yield, purity, and scalability.

3.1. Method 1: Direct Formylation with Formic Acid

This is one of the most practical and greenest methods for N-formylation.[4][5] The causality behind its effectiveness lies in the dual role of formic acid as both the reagent and an acid catalyst.

Mechanism: The reaction proceeds via the nucleophilic attack of the diazepane nitrogen onto the carbonyl carbon of formic acid. The process is often facilitated by heating in a solvent like toluene with a Dean-Stark apparatus to remove the water byproduct, driving the reaction equilibrium toward the product.[5] This method is highly chemoselective, preferentially formylating amines in the presence of other functional groups like hydroxyls.[4][5]

Caption: Fig. 2: Experimental workflow for N-formylation using formic acid.

Experimental Protocol:

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1,4-diazepane (1.0 eq.).

-

Add toluene as the solvent, followed by 85% aqueous formic acid (1.2-2.0 eq.).[5]

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-9 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Evaporate the solvent under reduced pressure. The resulting crude product is often of high purity and can be used without further purification.[5]

-

If necessary, purify the residue by column chromatography.

3.2. Method 2: Iodine-Catalyzed Formylation

To enhance reaction efficiency under milder conditions, a catalytic amount of molecular iodine can be employed with formic acid. This method is notable for its high yields and applicability under solvent-free conditions.[6]

Mechanism: The catalytic cycle is believed to be initiated by the in-situ generation of hydroiodic acid (HI). HI protonates the formic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. This activation lowers the energy barrier for the reaction, allowing it to proceed efficiently at moderate temperatures (e.g., 70°C).[6]

Experimental Protocol:

-

In a reaction vessel, combine the amine (1.0 eq.), formic acid (2.0 eq.), and molecular iodine (5 mol%).[6]

-

Stir the mixture at 70°C under solvent-free conditions.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of sodium thiosulfate to remove residual iodine, followed by a wash with saturated sodium bicarbonate.

-

Dry the organic layer, filter, and concentrate under reduced pressure to yield the N-formylated product.

3.3. Method 3: Classical Acylation with Formyl Chloride

A traditional approach involves the use of a more reactive acylating agent, such as formyl chloride.[7] This method is rapid and effective but requires careful handling due to the reagent's reactivity and instability.

Mechanism: This is a direct nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of formyl chloride is readily attacked by the amine nitrogen. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Experimental Protocol:

-

Dissolve 1,4-diazepane (1.0 eq.) and a suitable base like triethylamine (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution in an ice bath (0°C).

-

Slowly add a solution of formyl chloride (1.0 eq.) in the same solvent.

-

Allow the reaction to stir at 0°C and then warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

Data Summary and Pathway Comparison

The selection of a synthetic pathway depends on factors such as scale, cost, available equipment, and commitment to green chemistry principles. The table below summarizes the key aspects of the discussed N-formylation methods.

| Method | Key Reagents | Catalyst/Conditions | Typical Yields | Key Advantages | Limitations & Safety Concerns |

| Direct Formic Acid | 1,4-Diazepane, Formic Acid | Toluene, Reflux, Dean-Stark[5] | Excellent[5] | Green reagent, high chemoselectivity, simple workup, cost-effective.[4][5] | Requires heating and water removal; may not be suitable for highly acid-sensitive substrates. |

| Iodine-Catalyzed | 1,4-Diazepane, Formic Acid | I₂ (5 mol%), 70°C, Solvent-free[6] | High to Excellent[6] | Mild conditions, high efficiency, solvent-free option, low catalyst loading.[6] | Requires post-reaction quench to remove iodine; iodine is corrosive. |

| Formyl Chloride | 1,4-Diazepane, Formyl Chloride | Triethylamine, Anhydrous Solvent, 0°C[7] | Good to High | Rapid reaction, highly reactive acylating agent. | Formyl chloride is unstable and moisture-sensitive; reaction generates corrosive HCl byproduct. Requires strict anhydrous conditions. |

Conclusion

The synthesis of this compound is most practically achieved through the direct N-formylation of the 1,4-diazepane ring. While classical methods using acyl halides are effective, modern approaches utilizing formic acid offer a superior profile in terms of safety, cost, and environmental sustainability. The direct use of formic acid with azeotropic water removal is a robust and scalable method. For enhanced efficiency under milder, solvent-free conditions, the iodine-catalyzed variant presents a compelling alternative. The choice of methodology allows researchers to tailor the synthesis to their specific laboratory constraints and project goals, ensuring a reliable supply of this valuable intermediate for the advancement of pharmaceutical research and drug discovery.

References

-

Amato, B. A., & Benkovic, S. J. (1975). The mechanism of formylation of five-membered cyclic phosphorodiamidates. Biochemistry, 14(22), 4877–4887. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. (a) N-Formylation of amines and (b) N-cyclization of... [Image]. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Retrieved from [Link]

-

Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Retrieved from [Link]

-

SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]

-

Thieme. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. scispace.com [scispace.com]

- 6. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]

- 7. chembk.com [chembk.com]

1,4-Diazepane-1-carbaldehyde IUPAC name

An In-Depth Technical Guide to 1,4-Diazepane-1-carbaldehyde: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 29053-62-1), a pivotal heterocyclic building block in medicinal chemistry and drug discovery. The 1,4-diazepane core is recognized as a privileged scaffold, appearing in a multitude of biologically active compounds.[1] This document details the compound's nomenclature, physicochemical properties, a validated synthetic protocol, and its chemical reactivity. Furthermore, it explores the extensive applications of its derivatives in developing novel therapeutic agents, grounded in authoritative scientific literature. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this versatile chemical intermediate.

Introduction: The Significance of a Privileged Scaffold

In the landscape of medicinal chemistry, the concept of "privileged structures" identifies molecular scaffolds that can bind to multiple, diverse biological targets, thereby serving as a fertile starting point for drug discovery. The seven-membered 1,4-diazepane ring system is a prime example of such a scaffold. Its inherent conformational flexibility allows it to present substituents in precise spatial orientations, facilitating optimal interactions with a wide range of enzymes and receptors.[1]

This compound is a derivative of this core structure, featuring a reactive carbaldehyde (formyl) group attached to one of the ring's nitrogen atoms. This functional group serves as a versatile chemical handle, enabling a vast array of synthetic transformations.[1] Consequently, this compound is not typically an end-product but rather a crucial intermediate for constructing complex molecular architectures with significant pharmacological potential. Derivatives of the 1,4-diazepane core have demonstrated a broad spectrum of biological activities, including antipsychotic, anticonvulsant, antibacterial, and anticancer properties.[2][3] This guide elucidates the foundational chemistry of this compound, providing the technical basis for its strategic use in research and development.

Compound Identification and Physicochemical Properties

Correctly identifying a chemical entity is critical for scientific reproducibility and safety. The authoritative IUPAC name for this compound is This compound .[4][5] It is also commonly known by synonyms such as 1-Formylhomopiperazine.[4][6]

Below is a summary of its key identifiers and properties, compiled from verified chemical databases.

Table 1: Compound Identification and Physicochemical Data

| Identifier / Property | Value | Source(s) |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 29053-62-1 | [1][4][7] |

| Molecular Formula | C₆H₁₂N₂O | [1][4][6][7] |

| Molecular Weight | 128.17 g/mol | [1][4][5][6] |

| Appearance | Colorless liquid | [8] |

| Density | 1.087 ± 0.06 g/cm³ (Predicted) | [6][8] |

| Boiling Point | 105 °C at 0.6 mmHg | [6][8] |

| Flash Point | 105 °C at 0.6 mmHg | [6][8] |

| InChIKey | RNNVQNMOFQXXTH-UHFFFAOYSA-N | [4] |

| SMILES | O=CN1CCNCCC1 | [7] |

Chemical Structure

The structure consists of a saturated seven-membered ring containing two nitrogen atoms at positions 1 and 4, with a formyl group attached to the nitrogen at position 1.

Caption: Chemical Structure of this compound.

Synthesis and Mechanistic Considerations

The construction of the 1,4-diazepane ring is a well-documented field, with methods ranging from classical cyclization reactions of diamines with bifunctional electrophiles to modern multi-component strategies.[1][9][10] The synthesis of this compound specifically involves the selective N-formylation of the parent 1,4-diazepane (homopiperazine) ring.

Causality in Synthetic Design

The primary challenge in synthesizing this compound is achieving mono-formylation. Since 1,4-diazepane is a symmetrical diamine, reacting it with a formylating agent can easily lead to a mixture of the desired mono-formylated product, the di-formylated byproduct, and unreacted starting material. To favor the mono-substituted product, the reaction must be carefully controlled. A common and effective strategy is to use a mild formylating agent, such as ethyl formate, and to perform the reaction without an additional base, allowing the amine reactant itself to act as the base. The reaction is typically heated under reflux to drive the condensation, which releases ethanol as a byproduct.

Experimental Protocol: N-Formylation of 1,4-Diazepane

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

1,4-Diazepane (Homopiperazine)

-

Ethyl formate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Methanol solvent system

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 1,4-diazepane (1.0 eq) in a ten-fold excess of ethyl formate (10.0 eq). The large excess of ethyl formate serves as both the reactant and the solvent.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethyl formate and the ethanol byproduct under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude oil in dichloromethane (DCM). Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% ethyl acetate and gradually increasing the polarity with methanol, is effective for separating the desired mono-formylated product from unreacted starting material and the di-formylated byproduct.

-

Characterization: The pure fractions, as identified by TLC, are combined and concentrated to yield this compound as a colorless oil. The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Synthetic Workflow for this compound.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in its two distinct reactive sites: the electrophilic aldehyde and the nucleophilic secondary amine.[1]

-

Reactivity of the Aldehyde Group: The formyl group is a versatile functional handle. It readily participates in reactions such as:

-

Reductive Amination: Reaction with a primary or secondary amine followed by reduction (e.g., with sodium triacetoxyborohydride) to form a new C-N bond, elongating the substituent at the N-1 position.

-

Wittig Reaction: Conversion of the aldehyde to an alkene.

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding 1,4-diazepane-1-carboxylic acid.[1]

-

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form secondary alcohols.

-

-

Reactivity of the N-4 Secondary Amine: The secondary amine at the 4-position is nucleophilic and can be easily functionalized through:

-

N-Alkylation: Reaction with alkyl halides to introduce alkyl groups.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be used to attach aryl groups.

-

This dual reactivity allows for a modular and divergent synthetic approach, enabling the creation of large libraries of complex derivatives from a single, common intermediate.

Applications in Medicinal Chemistry

The 1,4-diazepane scaffold is a cornerstone in the development of centrally active agents and other therapeutics. By leveraging the reactivity of this compound, researchers have developed compounds with a wide array of pharmacological activities.

-

Sigma Receptor Ligands: The diazepane moiety has been successfully used to design potent ligands for sigma receptors (σR), which are implicated in various neurological and psychiatric disorders.[1][11] For instance, new diazepane-containing derivatives have been synthesized and shown to have high affinity for σ₁ receptors, along with potent antioxidant profiles, making them promising candidates for neuroprotective therapies.[11]

-

Antipsychotic and Anxiolytic Agents: The seven-membered ring is a key feature in several drugs targeting the central nervous system. The ability to modify the scaffold allows for fine-tuning of properties like receptor affinity, selectivity, and blood-brain barrier penetration.[2][3]

-

Anticancer and Antimicrobial Agents: Novel 1,4-diazepane derivatives have been investigated for their potential as anticancer, antibacterial, and antifungal agents, demonstrating the broad therapeutic applicability of this scaffold.[2][3]

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents a significant hazard.

Table 2: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Signal Word | Danger | [1][4] |

| Pictogram | Corrosive (GHS05) | [4] |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | [1][4] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [4] |

| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [4] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |

| P310: Immediately call a POISON CENTER or doctor/physician. | [4] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]

-

Avoid inhalation of vapors and direct contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1] Recommended storage is at 2-8°C.[1]

Conclusion

This compound is a compound of significant strategic importance in synthetic and medicinal chemistry. Its validated IUPAC name and well-characterized properties provide a solid foundation for its use in research. The dual reactivity of its aldehyde and secondary amine functionalities makes it an exceptionally versatile building block for creating diverse molecular structures. The proven success of the 1,4-diazepane scaffold in a range of biologically active compounds underscores the value of this intermediate in the ongoing quest for novel therapeutics. Adherence to strict safety protocols is essential when handling this reactive and corrosive compound.

References

-

ChemBK. (2024). This compound - Physico-chemical Properties. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). This compound | CAS 29053-62-1. Retrieved from [Link]

-

Appchem. (n.d.). This compound | 29053-62-1. Retrieved from [Link]

-

960 Chemical Network. (n.d.). CAS No.29053-62-1 | this compound. Retrieved from [Link]

-

Bentham Science. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2015). Theoretical Study of 1, 4-Diazepines Synthesis: The Reaction Mechanism and Tautomerism in Gas Phase and in Solution. Retrieved from [Link]

-

ResearchGate. (2021). 1,4‐Diazepane Ring‐Based Systems. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl 1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

-

RSC Publishing. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Retrieved from [Link]

-

PubChemLite. (n.d.). 1,4-diazepane-1-carboxamide (C6H13N3O). Retrieved from [Link]

-

ResearchGate. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H12N2O | CID 7006656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. chembk.com [chembk.com]

- 7. appchemical.com [appchemical.com]

- 8. 29053-62-1(this compound) | Kuujia.com [kuujia.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1,4-Diazepane-1-carbaldehyde: A Versatile Scaffold for Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 1,4-Diazepane-1-carbaldehyde (also known as N-formylhomopiperazine), a pivotal heterocyclic building block in modern medicinal chemistry. With the chemical formula C₆H₁₂N₂O, this compound uniquely combines the conformational flexibility of a seven-membered diazepane ring with the synthetic versatility of a formyl group and a reactive secondary amine. This guide details its synthesis, spectroscopic characterization, key chemical transformations, and its demonstrated utility in the development of novel therapeutics. We present field-proven insights into its application as a core scaffold for targeting a range of biological systems, including the central nervous system and metabolic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

Introduction: The Strategic Value of the 1,4-Diazepane Core

The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] This seven-membered heterocycle, containing two nitrogen atoms at the 1 and 4 positions, provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2]

This compound emerges as a particularly strategic starting material. The introduction of a formyl group at the N-1 position not only modifies the electronic properties of the ring but also provides a stable, yet reactive, handle for synthetic elaboration. The concurrent presence of an unprotected secondary amine at the N-4 position offers an orthogonal site for functionalization, allowing for the systematic construction of diverse chemical libraries. This dual reactivity makes it an exceptionally valuable precursor for creating complex molecules with tailored pharmacological profiles.[3]

Physicochemical and Spectroscopic Profile

This compound is a compound with the molecular formula C₆H₁₂N₂O and a molecular weight of approximately 128.17 g/mol .[4] It is also commonly referred to as 1-formylhomopiperazine.[5]

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 29053-62-1 | [3][4] |

| Molecular Formula | C₆H₁₂N₂O | [4] |

| Molecular Weight | 128.17 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | White crystalline solid | [5] |

| Solubility | Soluble in alcohols and ketone solvents; slightly soluble in water | [5] |

| Topological Polar Surface Area | 32.3 Ų | [4] |

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.1 (s, 1H, -CHO), ~3.6-3.4 (m, 4H, -N-CH₂-), ~2.9-2.7 (m, 4H, -N-CH₂-), ~1.9-1.7 (m, 2H, -CH₂-CH₂-CH₂-), ~2.5 (br s, 1H, -NH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~163 (C=O), ~50-45 (4C, -N-CH₂-), ~28 (-CH₂-CH₂-CH₂-) |

| IR Spectroscopy (KBr Pellet) | ν ~3300 cm⁻¹ (N-H stretch), ~2920, 2850 cm⁻¹ (C-H stretch), ~1660 cm⁻¹ (C=O stretch, amide), ~1450 cm⁻¹ (CH₂ bend) |

| Mass Spectrometry (ESI+) | m/z 129.10 [M+H]⁺, 151.08 [M+Na]⁺ |

Synthesis and Purification

The synthesis of this compound can be achieved through the selective N-formylation of the commercially available starting material, 1,4-diazepane (homopiperazine). While several formylating agents can be employed, a practical and high-yielding approach utilizes formic acid with azeotropic water removal.[6] An alternative method involves the use of formyl chloride.[5]

Experimental Protocol: N-Formylation using Formic Acid

This protocol is adapted from a general procedure for the N-formylation of amines, which is noted for its practicality, high yields, and avoidance of harsh or anhydrous conditions.[6]

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,4-diazepane (homopiperazine, 1.0 equivalent) and toluene.

-

Addition of Reagent: Add aqueous 85% formic acid (1.0–1.2 equivalents) to the flask. The use of a slight excess of formic acid ensures complete conversion of the starting material.

-

Azeotropic Reflux: Heat the reaction mixture to reflux. Water produced during the reaction, along with water from the aqueous formic acid, will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible (typically 4-9 hours).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Isolation: Transfer the reaction mixture to a rotary evaporator and remove the toluene under reduced pressure. The resulting crude product is often of high purity and may not require further purification.[6] If necessary, the residue can be purified by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, offering two distinct sites for chemical modification. This dual reactivity is the cornerstone of its utility as a scaffold in drug discovery.[3]

Reactions at the N-4 Position (Secondary Amine)

The secondary amine at the N-4 position is a nucleophilic center that can be readily functionalized via standard amine chemistry.

N-Alkylation: The introduction of alkyl or aryl groups is commonly achieved by reacting the scaffold with an appropriate alkyl halide (e.g., benzyl bromide) or other electrophile in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).[3] This reaction is fundamental for exploring the structure-activity relationship (SAR) of the substituent at this position.

Caption: General scheme for N-Alkylation at the N-4 position.

Reactions at the N-1 Position (Formyl Group)

The formyl group serves as a masked methylene, which can be revealed through reduction, or as an electrophilic site for nucleophilic attack.

Reductive Amination: The aldehyde functionality is a prime handle for reductive amination.[3] This powerful one-pot reaction involves the condensation of the aldehyde with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This reaction efficiently forms a new C-N bond, extending the molecular framework from the N-1 position.

Sources

Spectroscopic data for 1,4-Diazepane-1-carbaldehyde

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,4-Diazepane-1-carbaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It outlines the predictive analysis and experimental validation required to unequivocally identify and assess the purity of the target compound, reflecting the rigorous standards of modern analytical chemistry.

The 1,4-diazepane scaffold is a privileged structure in drug discovery, appearing in a range of pharmacologically active agents. The introduction of a carbaldehyde group at the N1 position creates a versatile synthetic handle for further molecular elaboration, making a thorough understanding of its spectroscopic signature essential for any research and development program.

Molecular Structure and Predicted Spectroscopic Behavior

The structural foundation of this compound dictates its unique spectroscopic fingerprint. The seven-membered diazepane ring is conformationally flexible, and the electronic influence of the N-formyl group significantly impacts the chemical environment of adjacent protons and carbons. Understanding this interplay is key to interpreting the resulting spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Due to the presence of the amide-like formyl group, rotational isomers (rotamers) may be observed, leading to a doubling of some signals in the ¹H and ¹³C NMR spectra. The following predictions are for the major rotamer.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-formyl | ~8.1 | Singlet (s) | 1H | The aldehyde proton is highly deshielded by the adjacent carbonyl group. |

| H2, H7 | ~3.6 - 3.8 | Multiplet (m) | 4H | Protons on carbons adjacent to the N-formyl group are deshielded. |

| H3, H6 | ~2.8 - 3.0 | Multiplet (m) | 4H | Protons on carbons adjacent to the secondary amine (N4). |

| H5 | ~1.8 - 2.0 | Multiplet (m) | 2H | Protons on the central carbon of the ethylenediamine bridge. |

| NH | ~1.5 - 2.5 | Broad Singlet (br s) | 1H | The secondary amine proton; its shift can be variable and concentration-dependent. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~163 | The carbonyl carbon of the formyl group is characteristic of amides/formamides. |

| C2, C7 | ~45 - 50 | Carbons alpha to the N-formyl group. |

| C3, C6 | ~48 - 52 | Carbons alpha to the secondary amine. |

| C5 | ~28 - 32 | The central carbon of the ethylenediamine bridge. |

Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment ensures data integrity and reproducibility.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in the molecule. The analysis is rapid and requires minimal sample.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |

| ~3300 | Medium, Broad | N-H Stretch | Characteristic of the secondary amine (N4-H). |

| ~2950 - 2850 | Strong | C-H Stretch | Aliphatic C-H bonds of the diazepane ring. |

| ~1670 | Strong | C=O Stretch | The most prominent peak, characteristic of the tertiary amide (formamide) carbonyl group. |

| ~1450 | Medium | C-H Bend | Methylene scissoring vibrations. |

| ~1200 - 1100 | Medium-Strong | C-N Stretch | Stretching vibrations of the amine and amide C-N bonds. |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact and collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be analyzed for the key functional group absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Predicted Mass Spectrometry Data (ESI+)

| m/z Value | Ion Species | Rationale |

| 129.09 | [M+H]⁺ | The expected molecular ion peak for the protonated molecule (C₆H₁₂N₂O, Exact Mass: 128.09). High-resolution MS (HRMS) should confirm the elemental composition. |

| 151.07 | [M+Na]⁺ | A common adduct observed in ESI-MS, where the molecule coordinates with a sodium ion. |

Plausible Fragmentation Pathways

Under higher energy conditions (e.g., tandem MS/MS or EI), the molecule would be expected to fragment via characteristic pathways.

Caption: Potential MS fragmentation pathways.

Integrated Data Analysis: A Self-Validating System

The true power of spectroscopic characterization lies in the integration of all data points. Each technique provides a piece of the puzzle, and together they form a self-validating system for structural confirmation.

-

MS confirms the molecular weight (128.09 g/mol ).

-

IR confirms the presence of key functional groups (N-H, C=O).

-

¹³C NMR confirms the number of unique carbon environments (5 expected).

-

¹H NMR confirms the number and connectivity of protons, providing the final, detailed structural proof.

This multi-faceted approach ensures the highest level of scientific integrity and is a cornerstone of modern chemical analysis in research and regulated environments.

References

There are no direct publications with a complete dataset for this compound found in the search. The following references provide foundational knowledge and data for analogous structures and techniques, which are essential for the predictive analysis presented in this guide.

-

Title: Systematic Identification of Organic Compounds Source: Wiley URL: [Link] (This textbook is a foundational reference for the principles of spectroscopic interpretation used throughout this guide.)

-

Title: Spectroscopic Tools for Medicinal Chemists Source: Royal Society of Chemistry URL: [Link] (Provides context on the application of these analytical techniques within the field of drug discovery.)

-

Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [Link] (An authoritative database used to find spectral data for analogous structures to support the predictions made in this document.)

The Synthetic Keystone: A Technical Guide to 1,4-Diazepane-1-carbaldehyde for Advanced Drug Discovery

Introduction: The Unassuming Power of a Formylated Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with desirable pharmacological properties is relentless. Among the privileged scaffolds that have emerged, the 1,4-diazepane ring system holds a place of distinction. Its inherent conformational flexibility and the strategic placement of two nitrogen atoms make it an ideal foundation for constructing ligands that can effectively probe the three-dimensional space of biological targets. This guide focuses on a particularly valuable derivative: 1,4-Diazepane-1-carbaldehyde (also known as N-formylhomopiperazine).

With the chemical formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol , this compound is more than a simple building block; it is a versatile synthetic intermediate poised for strategic elaboration.[1][2] The presence of a reactive aldehyde group on one nitrogen and a nucleophilic secondary amine on the other provides a dual-functional handle for a myriad of chemical transformations. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging this potent scaffold in their discovery programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses.

| Property | Value | Reference |

| CAS Number | 29053-62-1 | [1][2][3] |

| Molecular Formula | C₆H₁₂N₂O | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Appearance | Light yellow to yellow liquid | [1] |

| Purity | ≥99.0% | [1] |

| Storage | -20°C, stored under nitrogen | [1] |

Spectroscopic Characterization: The Fingerprint of a Scaffold

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the formyl proton (CHO) at approximately 8.0 ppm. The protons on the diazepane ring will appear as a series of multiplets in the upfield region, typically between 2.5 and 3.7 ppm. The protons adjacent to the nitrogen atoms will be the most deshielded.

-

¹³C NMR: The carbon NMR spectrum will be distinguished by the carbonyl carbon of the aldehyde, resonating downfield around 160-165 ppm. The carbons of the diazepane ring will appear in the aliphatic region, typically between 40 and 60 ppm.

-

IR Spectroscopy: The infrared spectrum will prominently feature a strong carbonyl (C=O) stretching band for the aldehyde between 1650 and 1690 cm⁻¹. The spectrum will also show C-H stretching vibrations for the aliphatic ring protons around 2850-2960 cm⁻¹ and N-H stretching for the secondary amine, which may be a broad signal in the 3200-3400 cm⁻¹ region.[4][5][6]

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most directly achieved through the selective N-formylation of the parent 1,4-diazepane (homopiperazine). While various formylating agents can be employed, a catalyst- and solvent-free approach using ethyl formate offers an efficient and environmentally benign option.[7][8][9]

Causality Behind the Experimental Choices

The choice of ethyl formate as the formylating agent is strategic. It is less reactive and more selective than highly reactive reagents like formyl chloride, minimizing the risk of diformylation. The absence of a catalyst and solvent simplifies the reaction setup and workup, making the process more scalable and cost-effective. The reaction proceeds through a nucleophilic attack of the more sterically accessible secondary amine of 1,4-diazepane on the carbonyl carbon of ethyl formate, followed by the elimination of ethanol.

Experimental Protocol: N-Formylation of 1,4-Diazepane

Materials:

-

1,4-Diazepane (Homopiperazine)

-

Ethyl formate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine 1,4-diazepane (1.0 equivalent) and ethyl formate (1.5-2.0 equivalents).

-

Heat the reaction mixture at 60-80 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, remove the excess ethyl formate and the ethanol byproduct under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by vacuum distillation or column chromatography if necessary, though in many cases, the crude product is of sufficient purity for subsequent steps.

Caption: Synthetic scheme for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the orthogonal reactivity of its two key functional groups: the electrophilic aldehyde and the nucleophilic secondary amine. This allows for a stepwise and controlled elaboration of the scaffold.

Reactions at the Aldehyde: Gateway to Diverse Functionality

The aldehyde group is a prime site for introducing molecular diversity, most notably through reductive amination.

Reductive Amination: This powerful transformation allows for the coupling of the diazepane scaffold to a wide array of primary and secondary amines, generating a library of N-substituted derivatives. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.

Causality Behind the Experimental Choices: Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice for reductive aminations. It is milder and more selective for imines over carbonyls than other hydrides like sodium borohydride, which allows for a one-pot procedure where the amine, aldehyde, and reducing agent are all present from the start.

Experimental Protocol: General Reductive Amination

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (catalytic amount)

Procedure:

-

To a solution of this compound (1.0 equivalent) in DCM or DCE, add the desired amine (1.0-1.2 equivalents) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

-

Add STAB (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Workflow for reductive amination.

Reactions at the Secondary Amine: Extending the Scaffold

The secondary amine at the 4-position of the diazepane ring is a nucleophilic center that can be readily functionalized through N-alkylation or N-acylation reactions, allowing for the introduction of additional pharmacophoric elements.[4]

Applications in Drug Discovery: Building on a Privileged Core

The 1,4-diazepane scaffold is a recurring motif in a variety of biologically active compounds. This compound serves as a key precursor for the synthesis of molecules targeting a range of therapeutic areas.

Sigma Receptor Modulators

Sigma receptors are a unique class of proteins implicated in a variety of neurological disorders.[10] The 1,4-diazepane scaffold has been successfully employed in the development of potent and selective sigma receptor ligands. For instance, a series of benzofuran- and quinoline-substituted diazepane derivatives have shown high affinity for sigma receptors.[10] Although these examples start from a protected 1,4-diazepane, the synthetic logic can be adapted to utilize this compound as a starting point for generating analogous libraries.

Orexin Receptor Antagonists

Orexin receptors play a crucial role in the regulation of sleep and wakefulness, making them an attractive target for the treatment of insomnia.[4][11] Several potent orexin receptor antagonists are based on the 1,4-diazepane scaffold. The synthesis of these complex molecules often involves the coupling of a substituted diazepane core with other heterocyclic systems. This compound is a valuable starting material for creating a diverse range of substituted diazepanes for structure-activity relationship (SAR) studies in this area.

Anticancer Agents

The 1,4-diazepane framework has also been explored for its potential in oncology.[12] Derivatives of this scaffold have been shown to exhibit antiproliferative activity against various cancer cell lines. The ability to readily functionalize both nitrogen atoms of the diazepane ring allows for the systematic optimization of anticancer potency.

| Target Class | Example Compound/Derivative Class | Biological Activity (IC₅₀/Kᵢ) | Reference |

| Sigma-1 Receptor | Benzofuran-substituted diazepanes | Kᵢ = 8.5 ± 0.5 nM | [10] |

| Orexin Receptors | N,N-disubstituted 1,4-diazepanes | Dual OX₁R/OX₂R antagonists | [4][10] |

| Cancer Cell Lines | Cyclohepta[b]thieno[2,3-e][10][11]diazepine derivatives | IC₅₀ = 4.4-13 µg/mL (HepG-2, MCF-7, HCT-116) | [12] |

Conclusion and Future Perspectives

This compound represents a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its dual functionality, combined with the favorable pharmacological properties of the 1,4-diazepane scaffold, makes it an ideal starting point for the synthesis of diverse compound libraries for high-throughput screening and lead optimization. The synthetic protocols outlined in this guide provide a solid foundation for the efficient and scalable production of this key intermediate and its derivatives. As the quest for novel therapeutics continues, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

-

Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. (2014). Chinese Chemical Letters, 25(12), 1577-1580. [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. (2020). ResearchGate. [Link]

-

Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). ACS Medicinal Chemistry Letters, 11(5), 651-656. [Link]

-

Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. (2010). Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315. [Link]

-

This compound. PubChem. [Link]

-

First report on bio-catalytic N-formylation of amines using ethyl formate. (2015). Chemical Communications, 51(36), 7659-7662. [Link]

-

N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. (2011). Phosphorus, Sulfur, and Silicon and the Related Elements, 186(5), 1084-1091. [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2020). Current Organic Synthesis, 17(1), 14-30. [Link]

-

Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). ResearchGate. [Link]

-

Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. [Link]

-

Infrared Spectroscopy (IR). University of Colorado Boulder. [Link]

-

12 Examples of IR-Spectra. Thieme. [Link]

-

This compound, 94% Purity, C6H12N2O, 25 grams. CP Lab Safety. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

- 1. file.leyan.com [file.leyan.com]

- 2. This compound | C6H12N2O | CID 7006656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 1-甲醛哌嗪 technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. benthamscience.com [benthamscience.com]

The Emergence of a Privileged Scaffold: A Technical History of 1,4-Diazepane-1-carbaldehyde

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,4-Diazepane Core

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, represents a "privileged structure" in medicinal chemistry. Its inherent conformational flexibility allows for optimal interactions with a variety of biological targets, making it a cornerstone in the design of novel therapeutics.[1] Derivatives of 1,4-diazepane have demonstrated a wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[2] Within this versatile class of molecules, 1,4-Diazepane-1-carbaldehyde (also known as 1-formylhomopiperazine) has emerged as a critical building block, providing a strategic entry point for the synthesis of complex and pharmacologically active compounds. This guide delves into the discovery and history of this key synthetic intermediate, exploring the evolution of its synthesis and its pivotal role in drug discovery.

The Genesis of a Key Intermediate: Unraveling the Discovery

While the broader class of 1,4-diazepines has been a subject of scientific inquiry for decades, the specific history of this compound is less prominently documented in seminal, standalone discovery papers. Its emergence is intrinsically linked to the broader exploration of functionalized cyclic diamines for pharmaceutical applications. The earliest preparations were likely driven by the need for selectively mono-functionalized 1,4-diazepane (homopiperazine) to serve as a scaffold for further chemical elaboration.

The fundamental challenge in the chemistry of homopiperazine is the differentiation of its two secondary amine groups. The introduction of a single formyl group to yield this compound provides an elegant solution to this problem. The formyl group serves a dual purpose: it acts as a protecting group for one of the nitrogen atoms, preventing further reaction at that site, and it provides a versatile chemical handle for subsequent transformations.

The Synthetic Evolution: From Early Methods to Modern Protocols

The synthesis of this compound is conceptually straightforward, revolving around the selective N-formylation of homopiperazine. Over time, various methods have been employed, reflecting the broader evolution of formylation techniques in organic chemistry.

Classical Approaches: The Foundation of N-Formylation

The foundational methods for the N-formylation of amines, which likely underpinned the initial syntheses of this compound, relied on reactive formic acid derivatives.

One of the most direct and historically significant methods involves the use of formyl chloride . Although highly reactive and effective, formyl chloride is unstable and not commercially available, requiring in situ generation, which can be a practical limitation. A more common early approach would have been the use of a mixed anhydride, such as acetic formic anhydride , generated from formic acid and acetic anhydride.

A general and practical early method for the formylation of amines involves heating the amine with formic acid . This straightforward condensation reaction, often performed with azeotropic removal of water, provides a direct route to the formamide.

Experimental Protocol: Classical N-Formylation with Formic Acid

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add homopiperazine (1.0 equivalent) and a suitable solvent such as toluene.

-

Reagent Addition: Add formic acid (1.0-1.2 equivalents) to the flask.

-

Reaction Execution: Heat the mixture to reflux. The water generated during the reaction is collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude this compound can be purified by distillation or chromatography.

Causality Behind Experimental Choices: The use of a Dean-Stark trap is crucial in this equilibrium-driven reaction. By removing water, the equilibrium is shifted towards the product, leading to higher yields. Toluene is a common solvent choice due to its appropriate boiling point and its ability to form an azeotrope with water.

Modern Innovations in N-Formylation

More contemporary approaches to the synthesis of this compound focus on milder conditions, higher selectivity, and improved environmental profiles. These methods often employ activating agents or catalysts to facilitate the formylation process.

One such method involves the use of formaldehyde in the presence of a suitable catalyst or in an aqueous medium, which offers a greener alternative to traditional organic solvents.[3]

The following diagram illustrates the general workflow for the synthesis of this compound from its parent diamine, homopiperazine.

Caption: Synthetic workflow for this compound.

The Role of this compound in Drug Discovery: A Case Study

The utility of this compound as a synthetic intermediate is exemplified in the development of novel anticoagulants that target Factor Xa, a critical enzyme in the blood coagulation cascade.[1] In the synthesis of these inhibitors, the 1,4-diazepane moiety serves as a key structural element designed to interact with the S4 aryl-binding domain of the Factor Xa active site.[1]

The synthesis of these complex molecules often begins with this compound. The formyl group allows for selective functionalization of the N1 position, while the free secondary amine at the N4 position is available for coupling with other molecular fragments. This strategic, stepwise approach enables the construction of highly specific and potent inhibitors.

The following diagram illustrates the logical relationship of this compound as a precursor in a multi-step drug synthesis.

Caption: Role as a key intermediate in drug synthesis.

Data Summary: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 29053-62-1 | [4] |

| Molecular Formula | C₆H₁₂N₂O | [4] |

| Molecular Weight | 128.17 g/mol | [4] |

| Appearance | White crystalline solid | |

| Melting Point | Approx. 129-131 °C | |

| Solubility | Soluble in alcohols and ketones, slightly soluble in water |

Conclusion